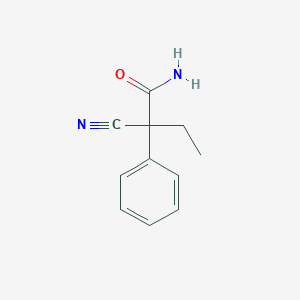
2-Cyano-2-phenylbutanamide
Cat. No. B020796
Key on ui cas rn:
80544-75-8
M. Wt: 188.23 g/mol
InChI Key: QKSRTQXCXWMMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04740228
Procedure details


A 10% solution of ethyl 2-cyano-2-ethyl-2-phenylacetate in ethanol is saturated with ammonia under cooling. The reaction mixture is allowed to stand at 5° C. for 96 hours, thereafter the solvent and the excess of ammonia are removed, and the product is filtered off. 2-Cyano-2-ethyl-2-phenylacetic acid amide is obtained with a yield of 80%; m.p.: 116.5°-117° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]([CH2:15][CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:4](OCC)=[O:5])#[N:2].[NH3:17]>C(O)C>[C:1]([C:3]([CH2:15][CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:4]([NH2:17])=[O:5])#[N:2]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(=O)OCC)(C1=CC=CC=C1)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent and the excess of ammonia are removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product is filtered off
|
Outcomes


Product
Details
Reaction Time |
96 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(C(=O)N)(C1=CC=CC=C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
